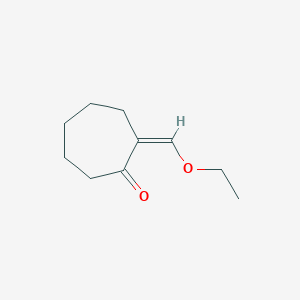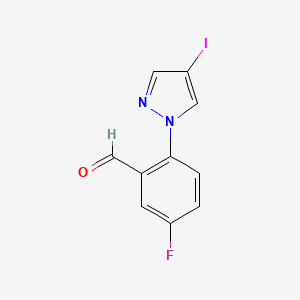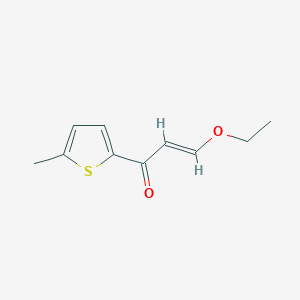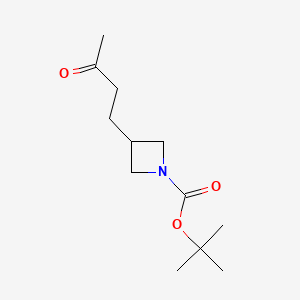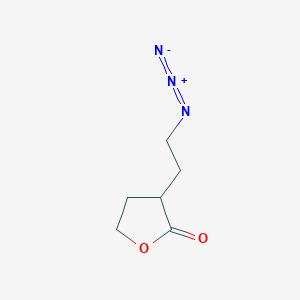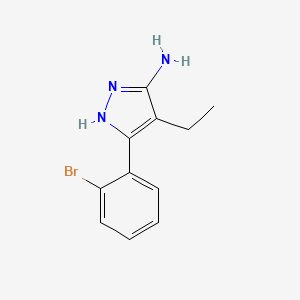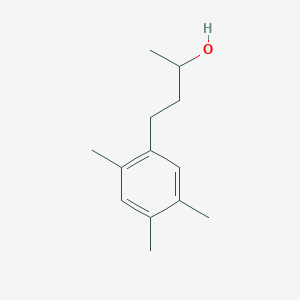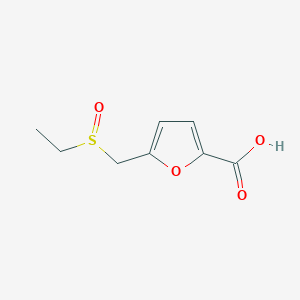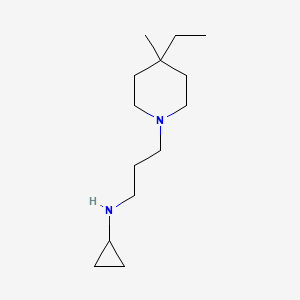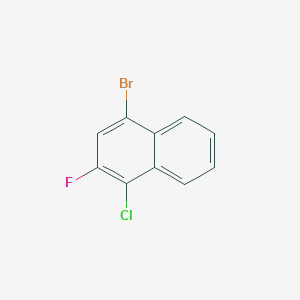![molecular formula C26H22FNO4 B13631424 (3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13631424.png)
(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a fluorophenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine intermediate.
Fmoc Protection:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of (3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the fluorine atom on the phenyl ring.
(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This can enhance the compound’s efficacy and specificity in various applications.
特性
分子式 |
C26H22FNO4 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H22FNO4/c27-17-11-9-16(10-12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)/t22-,23+/m1/s1 |
InChIキー |
UWSXFCJJUMVNGA-PKTZIBPZSA-N |
異性体SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)F |
正規SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


